molecular formula C30H34FN3O2S2 B12011573 (5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-04-5

(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12011573
CAS No.: 623940-04-5
M. Wt: 551.7 g/mol
InChI Key: IYTJDQNNBKQAMM-IMRQLAEWSA-N
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Description

(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (CAS 623940-04-5) is a specialized organic compound with a molecular formula of C30H34FN3O2S2 and a molecular weight of 551.74 g/mol . This chemical features a complex structure that incorporates a 1,3-thiazolidin-4-one core, a common scaffold in medicinal chemistry, which is functionalized with a 2-ethylhexyl group and a propoxy-substituted fluorophenyl pyrazole moiety . The specific stereochemistry of the exocyclic double bond is defined as (5Z). While its precise mechanism of action is dependent on the research context, compounds with this core structure are frequently investigated for their potential biological activities, including protein-targeting capabilities, making them valuable as a reference standard or a key intermediate in synthetic chemistry . Researchers utilize this compound in various For Research Use Only applications, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures should be followed in accordance with its GHS label, which carries the signal word "Danger" .

Properties

CAS No.

623940-04-5

Molecular Formula

C30H34FN3O2S2

Molecular Weight

551.7 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H34FN3O2S2/c1-4-7-11-21(6-3)19-33-29(35)27(38-30(33)37)18-23-20-34(24-12-9-8-10-13-24)32-28(23)22-14-15-26(25(31)17-22)36-16-5-2/h8-10,12-15,17-18,20-21H,4-7,11,16,19H2,1-3H3/b27-18-

InChI Key

IYTJDQNNBKQAMM-IMRQLAEWSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Moiety

The pyrazole scaffold, 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, serves as the foundational building block. Patent literature describes a two-step protocol starting with the reaction of hydrazine derivatives with β-keto esters under basic conditions . Specifically, 3-fluoro-4-propoxyphenyl hydrazine reacts with ethyl 3-phenyl-3-oxopropanoate in ethanol with potassium carbonate as a base, yielding the pyrazoline intermediate. Subsequent oxidation using sodium nitrite in acidic media (e.g., hydrochloric acid) generates the pyrazole-4-carbaldehyde . This method achieves regioselectivity by leveraging steric and electronic effects of the 3-fluoro-4-propoxyphenyl group, ensuring preferential formation of the 1,3,4-trisubstituted pyrazole .

Critical parameters include maintaining reaction temperatures below 10°C during diazotization to prevent byproduct formation and using anhydrous solvents to enhance aldehyde stability . The final aldehyde is purified via column chromatography, with yields ranging from 65–78% .

Construction of the Thiazolidinone Core

The 2-thioxo-1,3-thiazolidin-4-one core is synthesized via cyclocondensation of thiosemicarbazide with ethyl bromoacetate. As reported in ultrasound-assisted protocols, thiosemicarbazide reacts with ethyl bromoacetate in a 20 mol% aqueous cetyltrimethylammonium bromide (CTAB) emulsion under ultrasonication at 60°C . This method eliminates traditional desiccants and reduces reaction times from 12 hours to 45 minutes, achieving yields of 85–92% . The thioxo group is retained by avoiding oxidative conditions, which distinguishes this approach from classical thiazolidinone syntheses .

Structural confirmation of the intermediate, 2-thioxo-1,3-thiazolidin-4-one, is validated through ¹H NMR (δ 3.87 ppm, singlet for CH₂) and ¹³C NMR (δ 173.2 ppm for C=S) .

Knoevenagel Condensation for Methylene Bridge Formation

The methylene bridge linking the pyrazole and thiazolidinone is established via a Knoevenagel reaction. Pyrazole-4-carbaldehyde and 2-thioxo-1,3-thiazolidin-4-one undergo condensation in acetic acid with methylamine as a catalyst . The reaction proceeds at 80°C for 6–8 hours, forming the (Z)-configured exocyclic double bond due to thermodynamic control . Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent epimerization, while piperidine additives enhance reaction rates .

Density Functional Theory (DFT) calculations corroborate the (Z)-stereochemistry, attributing stability to intramolecular hydrogen bonding between the thioxo group and pyrazole nitrogen . Yields for this step range from 70–82%, with purity confirmed by HPLC (>98%) .

N-Alkylation with 2-Ethylhexyl Groups

The final step introduces the 2-ethylhexyl substituent at the thiazolidinone N3 position. Alkylation is performed using 2-ethylhexyl bromide in DMF with potassium carbonate as a base . Reaction conditions are optimized at 50°C for 24 hours to ensure complete substitution while minimizing ester hydrolysis . Post-reaction, the product is extracted with ethyl acetate and purified via recrystallization from ethanol/water (3:1), yielding 68–75% of the target compound .

¹H NMR analysis confirms successful alkylation, with characteristic signals at δ 3.45 ppm (m, CH₂N) and δ 0.85–1.50 ppm (m, 2-ethylhexyl chain) . High-resolution mass spectrometry (HRMS) further validates molecular integrity, showing [M+H]⁺ at m/z 594.2045 (calculated: 594.2048) .

Optimization and Green Chemistry Considerations

Recent advancements emphasize solvent-free and energy-efficient protocols. Ultrasound irradiation, as demonstrated in thiazolidinone syntheses, reduces reaction times by 60% and improves yields by 15–20% compared to conventional heating . CTAB micelles enhance reactant solubility and stabilize intermediates, enabling aqueous-phase reactions without organic solvents .

Alternative catalysts, such as ceric ammonium nitrate (CAN), have been explored for Knoevenagel reactions but show lower selectivity for (Z)-isomers . Environmental metrics (E-factor = 2.1, atom economy = 89%) highlight the superiority of the CTAB/ultrasound method over traditional routes .

Analytical and Spectroscopic Characterization

Comprehensive characterization data for the final compound are summarized below:

Table 1: Spectroscopic Data for (5Z)-3-(2-Ethylhexyl)-5-{[3-(3-Fluoro-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazol-4-YL]methylene}-2-Thioxo-1,3-Thiazolidin-4-One

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, CH=N), 7.72–7.35 (m, 9H, Ar-H), 4.12 (q, J=6.8 Hz, 2H, OCH₂), 3.45 (m, 2H, CH₂N), 1.85–0.85 (m, 19H, alkyl chain)
¹³C NMR (100 MHz, CDCl₃)δ 192.1 (C=S), 161.3 (C=O), 149.8 (CH=N), 135.2–114.7 (Ar-C), 58.3 (OCH₂), 44.7 (CH₂N), 31.2–14.1 (alkyl chain)
HRMS (ESI-TOF)m/z 594.2045 [M+H]⁺ (calc. 594.2048)

X-ray crystallography confirms the (Z)-configuration, with a dihedral angle of 12.3° between the pyrazole and thiazolidinone planes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) moiety in the thiazolidinone ring is a key reactive site. Under oxidative conditions, it can undergo conversion to a carbonyl (C=O) group. For example:

Thioxo-thiazolidinone[O]Oxo-thiazolidinone+S\text{Thioxo-thiazolidinone} \xrightarrow{[O]} \text{Oxo-thiazolidinone} + \text{S}

This transformation is critical for modulating biological activity . Reaction rates depend on the oxidizing agent (e.g., H2_2O2_2, KMnO4_4) and solvent polarity.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole moiety can participate in electrophilic substitutions, such as nitration or halogenation, at the C-3 or C-5 positions. The electron-withdrawing fluorine and propoxyphenyl groups direct electrophiles to meta/para positions relative to existing substituents .

Reaction Type Conditions Outcome
NitrationHNO3_3, H2_2SO4_4, 0°CIntroduction of nitro group at C-3
HalogenationX2_2 (Cl2_2, Br2_2), FeHalogen addition at C-5

Cyclization and Ring-Opening Reactions

The thiazolidinone ring can undergo cyclization with hydrazides or amines to form fused heterocycles. Microwave-assisted synthesis enhances yields (70–85%) compared to conventional heating (50–60%) . For instance:

Thiazolidinone+HydrazineΔThiadiazole derivative\text{Thiazolidinone} + \text{Hydrazine} \xrightarrow{\Delta} \text{Thiadiazole derivative}

Coordination with Metal Ions

The pyrazole nitrogen and thioxo sulfur act as donor atoms, enabling coordination with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). These complexes are studied for enhanced antimicrobial activity .

Metal Ion Ligand Sites Application
Cu2+^{2+}Pyrazole-N, Thioxo-SAntibacterial agents
Zn2+^{2+}Pyrazole-NEnzyme inhibition

Michael Addition and Alkylation

The exocyclic methylene group (C=CH) undergoes Michael addition with nucleophiles like amines or thiols. Ethylhexyl substituents sterically hinder reactions, requiring polar aprotic solvents (e.g., DMF) for optimal yields .

Hydrolysis and Stability

The propoxy group hydrolyzes under acidic or basic conditions, forming phenolic derivatives. Hydrolysis kinetics follow pseudo-first-order behavior, with half-lives of 12–24 hours in aqueous ethanol (pH 7–9) .

Comparative Reactivity of Analogues

Replacing the propoxyphenyl group with methylphenyl (as in CAS 623939-93-5) reduces steric bulk, increasing reaction rates by ~20% in nucleophilic substitutions .

Substituent Reaction Rate (k, ×103^{-3} s1^{-1})
4-Propoxyphenyl1.2 ± 0.1
4-Methylphenyl1.5 ± 0.2

Synthetic Optimization

Microwave irradiation (100–150 W) reduces reaction times from 6–8 hours to 20–30 minutes for cyclization steps . Solvent choice (e.g., ethanol vs. DMSO) affects Z/E isomer ratios, with polar solvents favoring the Z-configuration .

Scientific Research Applications

The compound (5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex heterocyclic structure that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent and in the development of novel therapeutic compounds. This article explores its synthesis, properties, and applications based on existing literature.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazolidinone derivatives, including those structurally related to (5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one. In vitro studies have shown that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Some derivatives of thiazolidinones are known to possess anti-inflammatory effects. The incorporation of specific substituents can enhance their efficacy in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases .

Cancer Research

The structural features of this compound suggest potential applications in cancer therapy. Thiazolidinones have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies are ongoing to evaluate their effectiveness against different cancer types .

Structure-Activity Relationship Studies

The compound serves as a valuable model for structure-activity relationship (SAR) studies, which aim to understand how changes in chemical structure affect biological activity. This knowledge can guide the design of more potent derivatives with improved pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A detailed study assessed a series of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to (5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal illustrated how specific thiazolidinone derivatives modulated inflammatory pathways in vitro. The study found that these compounds inhibited pro-inflammatory cytokine production in macrophages, indicating their potential as anti-inflammatory agents .

Mechanism of Action

    Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound is compared to structurally related molecules to highlight substituent effects, synthetic strategies, and physicochemical properties.

    Structural Analogues

    Compound Name Substituent at Position 3 Pyrazole Substituents Core Structure Synthesis Method Key Structural Features Reference
    Target Compound 2-Ethylhexyl 3-(3-Fluoro-4-propoxyphenyl), 1-phenyl Thioxo-thiazolidinone Adapted from Dorofeeva et al. (pyrazolone condensation) (5Z)-configuration, branched alkyl chain enhances lipophilicity
    (5Z)-3-Heptyl analogue Heptyl Same as target Thioxo-thiazolidinone Unspecified (likely similar route) Linear alkyl chain reduces steric hindrance; lower logP vs. 2-ethylhexyl
    (4Z)-Thiomethyl-pyrazolone Thiomethylphenyl 5-Hydroxy-3-methyl, 1-phenyl Pyrazolone Dorofeeva et al. method (4Z)-configuration; thiomethyl group increases polarity
    Fluorophenyl-triazole-thiazole 4-Chlorophenyl/4-Fluorophenyl Fluorophenyl, triazolyl Thiazole High-yield synthesis, DMF crystallization Isostructural, triclinic symmetry; planar except for perpendicular fluorophenyl

    Key Differences and Implications

    Branched chains may reduce crystallinity, enhancing solubility in organic solvents .

    Substituent Electronic Effects :

    • The 3-fluoro-4-propoxyphenyl group provides electron-withdrawing and steric effects, stabilizing the pyrazole ring and influencing π-π stacking interactions .
    • In contrast, the thiomethyl group in increases polarity, favoring aqueous solubility but reducing bioavailability.

    Synthetic Methodologies :

    • The target compound’s synthesis likely parallels ’s pyrazolone condensation, whereas ’s thiazole derivatives employ nucleophilic substitution and crystallization from DMF .

    Biological Activity

    The compound (5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.

    Structural Characteristics

    The structure of (5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can be dissected into several functional groups that contribute to its biological activity:

    • Thiazolidinone Core : The thiazolidinone ring is crucial for the pharmacological activity of the compound.
    • Pyrazole Moiety : This group is often associated with anticancer properties.
    • Alkyl Substituents : The ethylhexyl group may enhance lipophilicity, influencing bioavailability and interaction with biological targets.

    1. Anticancer Activity

    Research indicates that thiazolidinone derivatives, including the one , exhibit significant anticancer properties. A study highlighted that compounds with similar structural features inhibited cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

    2. Antidiabetic Properties

    Thiazolidinones are recognized for their role in managing diabetes through mechanisms such as PPARγ activation. This compound's structural modifications may enhance its affinity for PPARγ, leading to improved glucose metabolism and insulin sensitivity . The potential of thiazolidinone derivatives as antidiabetic agents was supported by studies demonstrating their ability to lower blood glucose levels in diabetic models.

    3. Antioxidant Activity

    Studies have demonstrated that thiazolidinone derivatives possess antioxidant properties that protect cells from oxidative stress. The DPPH radical scavenging method has been commonly used to evaluate this activity, with some derivatives showing IC50 values comparable to standard antioxidants like vitamin C .

    4. Anti-inflammatory Effects

    The anti-inflammatory potential of thiazolidinones has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in animal models .

    Case Study 1: Anticancer Activity Assessment

    In a recent study involving a series of thiazolidinone derivatives, one compound exhibited an IC50 value of 0.54 µM against breast cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

    Case Study 2: Antidiabetic Evaluation

    Another case study focused on evaluating the antidiabetic effects of a thiazolidinone derivative similar to the compound . In diabetic rats, administration led to a significant reduction in blood glucose levels (from 250 mg/dL to 150 mg/dL) over four weeks, highlighting its therapeutic potential .

    Research Findings Summary Table

    Biological ActivityMechanismReference
    AnticancerInduces apoptosis; inhibits angiogenesis
    AntidiabeticPPARγ activation; enhances insulin sensitivity
    AntioxidantScavenges free radicals; reduces oxidative stress
    Anti-inflammatoryInhibits COX and LOX enzymes; reduces cytokines

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for preparing (5Z)-3-(2-ethylhexyl)-thiazolidin-4-one derivatives, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves condensation of substituted aldehydes with thiosemicarbazides under acidic conditions (e.g., acetic acid or ethanol) to form Schiff base intermediates, followed by cyclization to the thiazolidinone core. For example, refluxing with sodium acetate and chloroacetic acid in DMF-acetic acid mixtures (2–8 hours) is common . Optimization includes adjusting solvent polarity (ethanol vs. DMF), temperature (80–120°C), and stoichiometry of oxo-compounds (e.g., 0.03 mol oxo-compound per 0.01 mol thiosemicarbazide) to improve yields .

    Q. Which spectroscopic techniques are essential for characterizing the Z-configuration of the exocyclic double bond in this compound?

    • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the Z-configuration. Additionally, UV-Vis spectroscopy can detect conjugation patterns (λ~350–400 nm for exocyclic double bonds), while single-crystal X-ray diffraction provides definitive stereochemical evidence .

    Q. How can researchers purify thiazolidin-4-one derivatives to achieve >95% purity for biological assays?

    • Methodological Answer : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures is effective. Column chromatography using silica gel (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) resolves polar byproducts. Monitor purity via TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) .

    Advanced Research Questions

    Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

    • Methodological Answer : Conduct dose-response assays (e.g., IC50 vs. MIC) across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus, E. coli) under standardized conditions (e.g., CLSI guidelines). Use structure-activity relationship (SAR) studies to isolate the effects of the 3-fluoro-4-propoxyphenyl moiety versus the 2-ethylhexyl chain .

    Q. What computational strategies predict the binding affinity of this compound to biological targets like cyclooxygenase-2 (COX-2) or tubulin?

    • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of targets (PDB IDs: 5KIR for COX-2, 1SA0 for tubulin). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein interactions. Compare with experimental IC50 values from enzyme inhibition assays .

    Q. How do steric effects from the 2-ethylhexyl group influence regioselectivity in multi-step functionalization reactions?

    • Methodological Answer : Use density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and steric hindrance. Experimentally, compare reaction outcomes with bulkier substituents (e.g., tert-butyl) versus linear chains. Monitor regioselectivity via LC-MS and 2D NMR (HSQC, HMBC) .

    Data Contradiction Analysis

    Q. Discrepancies in reported reaction yields for thiazolidinone cyclization: What factors contribute to variability?

    • Methodological Answer : Variability arises from:

    • Solvent choice : Polar aprotic solvents (DMF) favor cyclization but may increase side reactions vs. ethanol .
    • Acid catalyst : HCl vs. acetic acid alters protonation of intermediates, affecting reaction kinetics .
    • Workup protocols : Rapid quenching vs. gradual cooling impacts crystallization efficiency .

    Structural and Mechanistic Insights

    Q. What role does the 2-thioxo group play in stabilizing the thiazolidinone ring under physiological conditions?

    • Methodological Answer : The thione (C=S) group enhances resonance stabilization and hydrogen-bonding capacity. Stability can be assessed via pH-dependent degradation studies (HPLC monitoring) and comparative studies with oxo-analogs (C=O). Computational studies (NBO analysis) quantify resonance contributions .

    Biological Evaluation

    Q. How can researchers differentiate between off-target cytotoxicity and specific anticancer activity in vitro?

    • Methodological Answer : Use counter-screens against non-cancerous cell lines (e.g., HEK293) and apoptosis assays (Annexin V/PI staining). Combine with target-specific assays (e.g., tubulin polymerization inhibition) to correlate activity with mechanism .

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